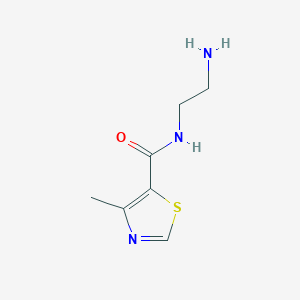
N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an aminoethyl group and a carboxamide group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-amine.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can lead to the inhibition or activation of these targets, thereby modulating various biological pathways. The thiazole ring contributes to the compound’s stability and ability to penetrate biological membranes.
Comparación Con Compuestos Similares
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)-p-chlorobenzamide
Comparison:
- N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions compared to other similar compounds.
- The aminoethyl group in this compound enhances its ability to interact with biological targets, making it more effective in medicinal applications.
- Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, which is primarily used in material science, this compound has broader applications in biology and medicine.
Propiedades
Fórmula molecular |
C7H11N3OS |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-5-6(12-4-10-5)7(11)9-3-2-8/h4H,2-3,8H2,1H3,(H,9,11) |
Clave InChI |
MDFBUQRUEOBRSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


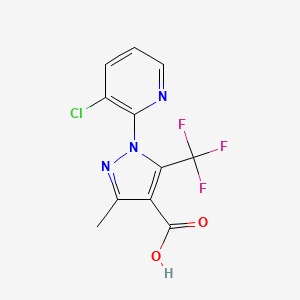
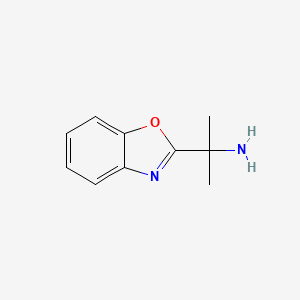
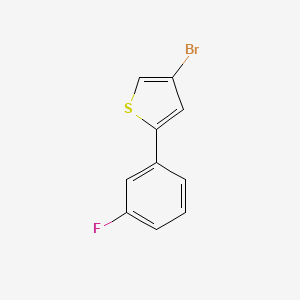
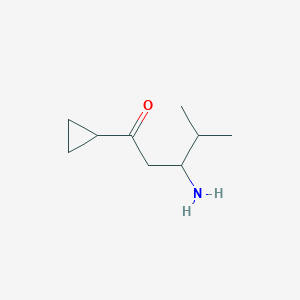
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
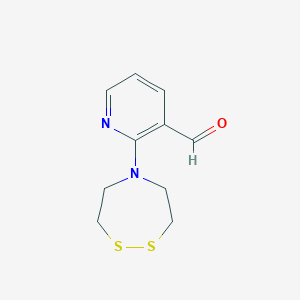
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)

![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
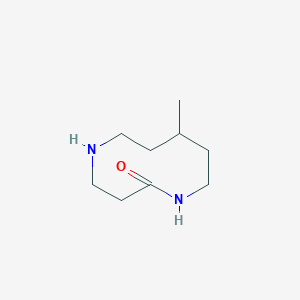
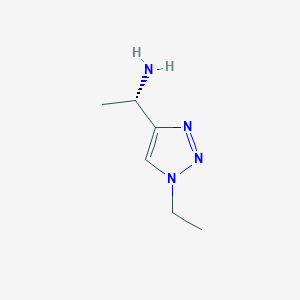
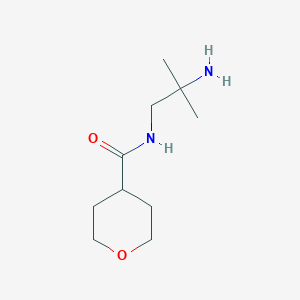
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
